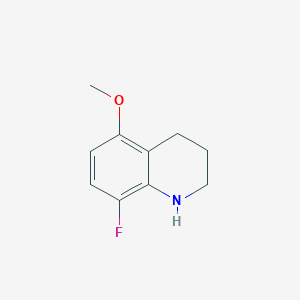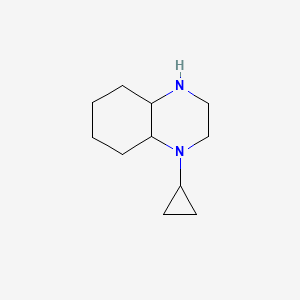
1-Cyclopropyldecahydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyldecahydroquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. . The unique structure of this compound, which includes a cyclopropyl group, makes it an interesting subject for research and development.
Métodos De Preparación
The synthesis of 1-Cyclopropyldecahydroquinoxaline can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with cyclopropyl ketones under acidic conditions . This reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product.
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-Cyclopropyldecahydroquinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinoxaline N-oxides, while reduction can produce tetrahydroquinoxalines .
Aplicaciones Científicas De Investigación
1-Cyclopropyldecahydroquinoxaline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyldecahydroquinoxaline involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity . For example, quinoxaline derivatives are known to inhibit DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
Comparación Con Compuestos Similares
1-Cyclopropyldecahydroquinoxaline can be compared with other similar compounds in the quinoxaline family, such as quinoxaline N-oxides and tetrahydroquinoxalines .
Quinoxaline N-oxides: These compounds have additional oxygen atoms, which can enhance their biological activity and solubility.
Tetrahydroquinoxalines: These are partially reduced forms of quinoxalines and often exhibit different chemical and biological properties compared to their fully aromatic counterparts.
The uniqueness of this compound lies in its cyclopropyl group, which can influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C11H20N2 |
|---|---|
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
4-cyclopropyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoxaline |
InChI |
InChI=1S/C11H20N2/c1-2-4-11-10(3-1)12-7-8-13(11)9-5-6-9/h9-12H,1-8H2 |
Clave InChI |
WEUHBHIWPWCIRX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)NCCN2C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


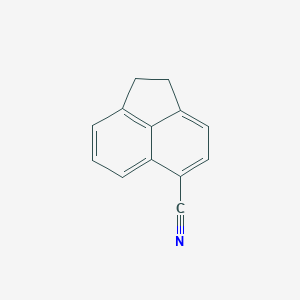
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15070854.png)
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)
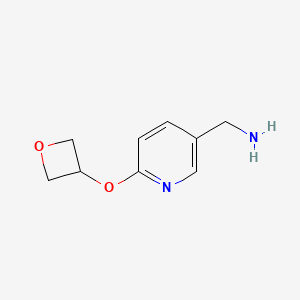
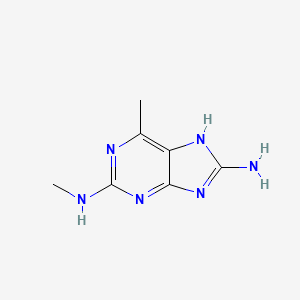
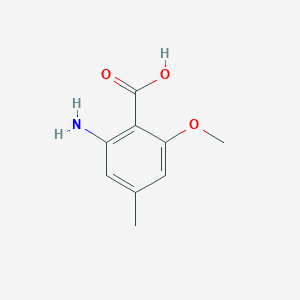
![1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15070878.png)
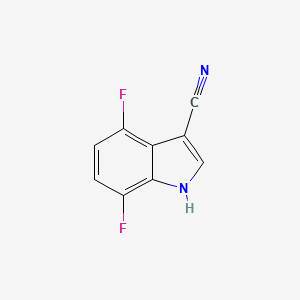
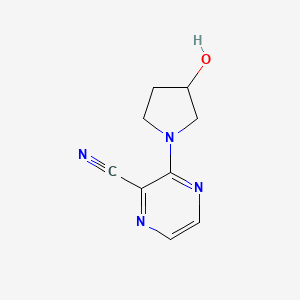
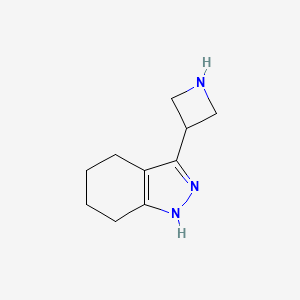
![3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15070888.png)
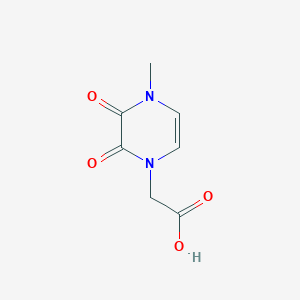
![[2-(Trifluoromethyl)oxan-4-yl]methanamine](/img/structure/B15070905.png)
